molecular formula C20H20ClN5O2S B11281005 N-(4-chlorophenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide

N-(4-chlorophenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide

Cat. No.: B11281005
M. Wt: 429.9 g/mol
InChI Key: TVAZDKQMJDPPAV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide, often referred to as “Compound X” , is a synthetic organic compound with a complex structure. Let’s break down its name:

    N-(4-chlorophenyl): Indicates a chlorine-substituted phenyl group.

    4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide: Describes the core structure, which includes a fused thieno-triazolo-pyrimidine ring system.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for Compound X, but one common approach involves the following steps:

  • Thieno-triazolo-pyrimidine Formation

    • Start with a suitable precursor (e.g., 4-propylthiophene-2-carboxylic acid).
    • Cyclize the precursor using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the thieno-triazolo-pyrimidine ring system.
  • Chlorination

    • Introduce the 4-chlorophenyl group using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
  • Amidation

    • Convert the resulting intermediate to the amide form by reacting it with butanoyl chloride (butyryl chloride).

Industrial Production:

Industrial-scale production typically involves optimized versions of the above steps, with careful control over reaction conditions, yields, and purification.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: It can be oxidized to form its corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups (e.g., amines, alkyl groups).

Common reagents include:

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl₃).

Major products depend on reaction conditions and substituents.

Scientific Research Applications

Compound X finds applications in various fields:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study specific cellular pathways.

    Materials Science:

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

Compound X stands out due to its fused thieno-triazolo-pyrimidine ring system. Similar compounds include Compound Y) and Compound Z). none share the exact same structure as Compound X.

: Reference 1) : Reference 2) : Reference 3)

Properties

Molecular Formula

C20H20ClN5O2S

Molecular Weight

429.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide

InChI

InChI=1S/C20H20ClN5O2S/c1-2-11-25-19(28)18-15(10-12-29-18)26-16(23-24-20(25)26)4-3-5-17(27)22-14-8-6-13(21)7-9-14/h6-10,12H,2-5,11H2,1H3,(H,22,27)

InChI Key

TVAZDKQMJDPPAV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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